molecular formula C8H11NO2 B12572849 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid CAS No. 259823-88-6

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid

Cat. No.: B12572849
CAS No.: 259823-88-6
M. Wt: 153.18 g/mol
InChI Key: XQXHBHFZMOUWBM-UHFFFAOYSA-N
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Description

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a cyano group and three methyl substituents on the strained cyclopropane ring. This compound combines the unique electronic effects of the cyclopropane core with the steric and electronic contributions of the cyano and methyl groups. For example, cyclopropane derivatives with cyano groups, such as 1-cyano-1-cyclopropanecarboxylic acid, are intermediates in synthesizing bioactive molecules like sphingosine kinase inhibitors . The methyl substituents likely enhance lipophilicity, influencing solubility and biological interactions.

Properties

CAS No.

259823-88-6

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-5-7(2,3)8(5,4-9)6(10)11/h5H,1-3H3,(H,10,11)

InChI Key

XQXHBHFZMOUWBM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(C#N)C(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation and Substitution

A common approach to synthesize substituted cyclopropane carboxylic acids involves preparing esters of 2-cyano-3,3-dimethylcyclopropane-1-carboxylic acid derivatives, which can be hydrolyzed to the free acid. The process typically includes:

  • Starting from 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters.
  • Treatment with bases such as alkali carbonates or alcoholates (e.g., sodium or potassium methylate/ethylate) or amines (triethylamine, pyridine) to induce cyclization and substitution reactions.
  • Reaction temperatures are maintained between 0 and 100 °C, preferably 10 to 80 °C, under atmospheric or controlled pressure conditions adapted to the solvent vapor pressure.
  • The reaction mixture is stirred for several hours at 40 to 70 °C to ensure completion.

This method yields 2-cyano-3,3-dimethylcyclopropane-1-carboxylic acid esters with high purity and improved cost-effectiveness compared to older methods that used expensive reagents like phosphorus pentabromide and bromine.

Halogenation and Subsequent Cyclization

Another key step involves halogenation of 3-carboxy-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters using halogenating agents such as bromine or chlorine in the presence of acid acceptors (e.g., sodium or potassium hydroxide, calcium carbonate, sodium acetate). The process is conducted at 0 to 50 °C with careful addition of halogen to avoid side reactions.

After halogenation, the reaction mixture is acidified with strong acids like hydrochloric acid and extracted with organic solvents (e.g., methylene chloride). The organic phase is dried, filtered, and concentrated. The residue is then heated to 180 to 220 °C to induce decarboxylation and cyclization, yielding the desired cyclopropane carboxylic acid derivatives. The final product can be purified by vacuum distillation.

Hydrolysis of Esters to Carboxylic Acid

The esters obtained from the above processes are hydrolyzed to the free acid by heating with alkali metal hydroxide solutions (e.g., 15% sodium hydroxide) at 80 to 120 °C. After hydrolysis, acidification with strong acids (e.g., hydrochloric acid) at room temperature precipitates the free 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time Notes
Halogenation Bromine or chlorine; acid acceptors (NaOH, CaCO3) 0 to 50 Several hours Controlled addition to avoid by-products
Cyclization/Substitution Alkali carbonates/alcoholates or amines 10 to 80 Few hours Stirring at 40-70 °C for completion
Hydrolysis of esters 15% NaOH solution 80 to 120 Variable Followed by acidification with HCl
Purification Extraction with methylene chloride; vacuum distillation 180 to 220 Until completion Removes impurities and isolates product

Research Findings and Analysis

  • The described synthetic routes improve yield and purity by avoiding expensive and hazardous reagents such as phosphorus pentabromide and bromine in excess.
  • The use of bases like sodium or potassium methylate/ethylate and amines facilitates efficient cyclopropane ring closure and substitution.
  • Reaction temperature control is critical to minimize side reactions and by-product formation, such as dibromo esters that reduce yield.
  • Hydrolysis conditions are optimized to convert esters to acids without decomposing the strained cyclopropane ring.
  • The final acid product can be isolated in high purity by acidification and vacuum distillation, suitable for further applications in agrochemicals or pharmaceuticals.

Comparative Notes on Related Compounds

While the preparation of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid shares similarities with other cyclopropane carboxylic acid derivatives, the presence of the cyano group and multiple methyl substituents requires careful control of reaction conditions to maintain ring integrity and achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Applications in Organic Synthesis

CTCA serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical transformations:

  • Synthesis of Pyrethroid Insecticides : CTCA derivatives are utilized in the synthesis of pyrethroid compounds, which are widely used as insecticides. The presence of the cyano group enhances the biological activity of these compounds, making them effective against a range of pests .
  • Intermediate for Pharmaceutical Compounds : The cyclopropane moiety is often found in biologically active molecules. CTCA can be converted into various pharmaceutical intermediates through functional group modifications, expanding its utility in medicinal chemistry .

Agrochemical Applications

CTCA derivatives have been explored for their potential as agrochemicals:

  • Pesticidal Activity : Research indicates that CTCA and its derivatives exhibit significant pesticidal properties. They are particularly effective against certain agricultural pests, contributing to their development as safer alternatives to traditional pesticides .
  • Plant Growth Regulators : Some studies suggest that CTCA can influence plant growth and development. Its application may enhance resistance to environmental stressors, thereby improving crop yields and resilience .

Case Study 1: Synthesis of Pyrethroid Compounds

A study highlighted the use of 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid in synthesizing specific pyrethroid insecticides. The derivatives synthesized showed enhanced efficacy against target pests compared to traditional formulations. The process involved multiple steps including alkylation and cyclization reactions that yielded high purity products with significant insecticidal activity.

Case Study 2: Impact on Plant Stress Resistance

In a research project focused on enhancing maize resistance to drought stress, CTCA was applied as a treatment. Results indicated that plants treated with CTCA exhibited improved growth metrics and resilience against pathogenic attacks compared to untreated controls. This suggests potential applications in agricultural biotechnology aimed at increasing crop productivity under adverse conditions .

Mechanism of Action

The mechanism of action of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 1-Cyano-1-cyclopropanecarboxylic Acid: The absence of methyl groups simplifies the electronic environment, allowing the cyano group to act as a strong electron-withdrawing substituent. This increases the acidity of the carboxylic acid compared to non-cyano derivatives .
  • 1-Phenylcyclopropane-1-carboxylic Acid: The phenyl group introduces aromaticity and π-π interactions, enhancing stability in organic solvents. Synthetic routes involve α-alkylation of acetonitrile derivatives, followed by cyano-to-acid conversion .

Key Insight : The 2,2,3-trimethyl groups in the target compound likely reduce ring strain and increase steric hindrance, slowing nucleophilic attacks compared to less substituted analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) LogP (Predicted)
1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid C₈H₁₁NO₂ 169.18 Cyano, Carboxylic Acid, Methyl N/A* ~1.5 (estimated)
1-Cyano-1-cyclopropanecarboxylic acid C₅H₅NO₂ 111.10 Cyano, Carboxylic Acid N/A 0.8
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 Chlorophenyl, Carboxylic Acid 84–86 2.9
1-Aminocyclopropane-1-carboxylic acid C₄H₇NO₂ 101.10 Amino, Carboxylic Acid 257 (dec.) -1.2

Biological Activity

1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid (C₈H₁₁NO₂) is a compound characterized by its unique cyclopropane structure and the presence of a cyano group. This compound has garnered interest in various fields, particularly in medicinal chemistry and enzyme inhibition studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid includes a cyclopropane ring with three methyl groups and a carboxylic acid functional group. The presence of the cyano group enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₈H₁₁NO₂
Molecular Weight155.18 g/mol
Functional GroupsCyano, Carboxylic Acid
Structural FeaturesCyclopropane Ring

The biological activity of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group is known to enhance binding affinity to various biological targets, making it a candidate for enzyme inhibition studies.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibitory properties. For instance, studies have shown that cyclopropane derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid:

  • Enzyme Inhibition Studies :
    • A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications.
  • Toxicological Assessments :
    • Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated low toxicity levels in mammalian models, supporting its potential use in pharmaceutical formulations .
  • Comparative Analysis :
    • A comparative study with other cyclopropane derivatives highlighted that 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid exhibited superior inhibitory effects compared to structurally similar compounds. This study underscores the unique biological activity attributed to its specific structural features.

Applications

The unique properties of 1-Cyano-2,2,3-trimethylcyclopropane-1-carboxylic acid open avenues for various applications:

  • Medicinal Chemistry : Its potential as an enzyme inhibitor makes it a candidate for drug development targeting metabolic diseases.
  • Agricultural Chemistry : Investigations into its use as a pesticide or herbicide are underway due to its structural similarities with known agrochemicals .

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